
N-(6-Biotinamidohexanoyl)-N'-D-thiocitrullinyl-pentamethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine is a synthetic compound that combines biotin, a vital nutrient, with a modified amino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine involves multiple steps, starting with the preparation of biotin derivatives. The biotin is first modified to introduce a hexanoyl group, forming 6-biotinamidohexanoic acid. This intermediate is then reacted with D-thiocitrulline and pentamethylenediamine under specific conditions to form the final compound. The reaction typically requires the use of coupling agents and protective groups to ensure the correct formation of bonds and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as chromatography and crystallization to ensure it meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying protein interactions due to its biotin moiety, which can bind to avidin or streptavidin with high affinity.
Medicine: Research into its potential therapeutic applications includes studying its effects on cellular processes and its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin, facilitating the study of protein-protein interactions and other biochemical processes. The thiocitrullinyl and pentamethylenediamine components may also interact with cellular pathways, influencing various biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other biotinylated derivatives and amino acid conjugates. Examples are biotinylated peptides and biotinylated nucleotides, which also utilize the strong binding affinity of biotin for avidin or streptavidin.
Uniqueness
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine is unique due to its specific combination of biotin, thiocitrulline, and pentamethylenediamine. This unique structure provides distinct properties and applications that are not found in other similar compounds, making it valuable for specialized research and industrial uses .
Propiedades
Fórmula molecular |
C27H50N8O4S2 |
|---|---|
Peso molecular |
614.9 g/mol |
Nombre IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[[(2S)-2-amino-5-(carbamothioylamino)pentanoyl]amino]pentyl]hexanamide |
InChI |
InChI=1S/C27H50N8O4S2/c28-19(10-9-17-33-26(29)40)25(38)32-16-8-2-7-15-31-22(36)12-3-1-6-14-30-23(37)13-5-4-11-21-24-20(18-41-21)34-27(39)35-24/h19-21,24H,1-18,28H2,(H,30,37)(H,31,36)(H,32,38)(H3,29,33,40)(H2,34,35,39)/t19-,20-,21-,24-/m0/s1 |
Clave InChI |
GIJQEPFARCQTRP-CIEVZJJWSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=O)[C@H](CCCNC(=S)N)N)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=O)C(CCCNC(=S)N)N)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


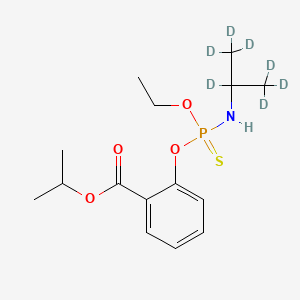
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
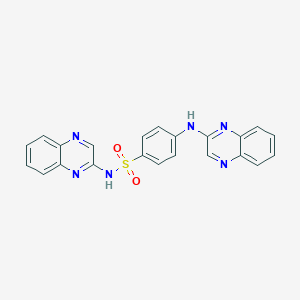
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
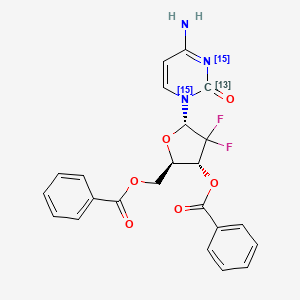
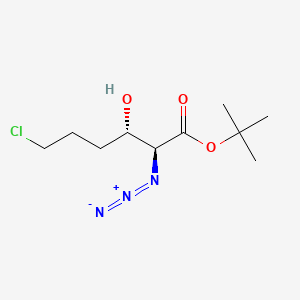
![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
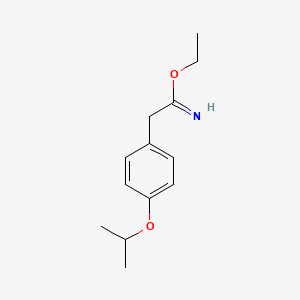
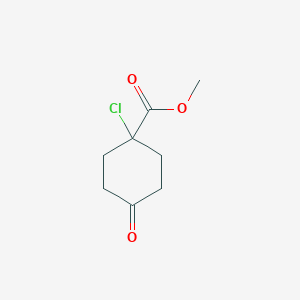
![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

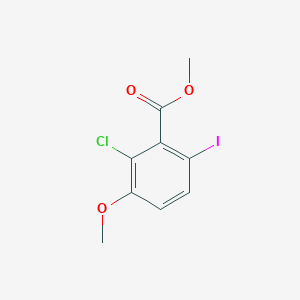
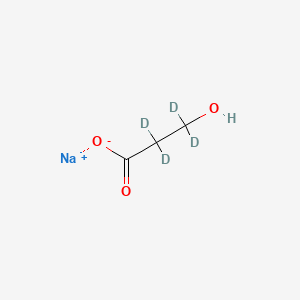
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
